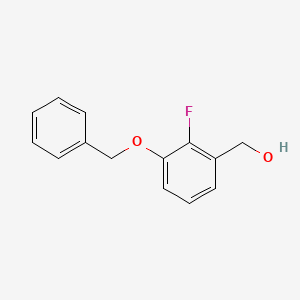

(3-(Benzyloxy)-2-fluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(Benzyloxy)-2-fluorophenyl)methanol, also known as 3-fluorobenzyl alcohol, is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 229.8 °C and a melting point of -27.9 °C. It has a molecular formula of C9H10FO and a molecular weight of 163.17 g/mol. It is soluble in water and organic solvents, such as ethanol and methanol. It is used in a variety of scientific research applications, including synthesis, drug development, and biochemistry.

Wissenschaftliche Forschungsanwendungen

3-Fluorobenzyl alcohol has a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a building block for the synthesis of other organic compounds, such as esters, amines, and amides. In addition, (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol is used in the synthesis of fluorinated polymers, which are used in a variety of applications, such as medical devices, electrical components, and fuel cells.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The mode of action of (3-(Benzyloxy)-2-fluorophenyl)methanol is likely to involve interactions with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the formation of carbon–carbon bonds, with the compound acting as an organoboron reagent .

Biochemical Pathways

Similar compounds have been implicated in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .

Result of Action

Given its potential involvement in suzuki–miyaura cross-coupling, it may contribute to the formation of carbon–carbon bonds, which are fundamental to many biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-(Benzyloxy)-2-fluorophenyl)methanol. For instance, the carbon footprint of methanol, an organic compound used in the production of similar compounds, depends on the feedstock and the production pathway . Additionally, the production of green fuels like methanol is influenced by renewable energy sources, positioning the global transition in the landscape of sustainable energy .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol in laboratory experiments include its low cost and availability, its solubility in a variety of solvents, and its stability in a variety of pH ranges. In addition, (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol is non-toxic and non-irritating. The main limitation of using (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol in laboratory experiments is its flammability. It should be handled with care and stored in a cool, dry place away from sources of heat and ignition.

Zukünftige Richtungen

There are several potential future directions for research into (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol. One potential direction is to investigate the biochemical and physiological effects of (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol on human cells. Another potential direction is to investigate the mechanism of action of (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol in order to better understand its effects on enzymes and drug metabolism. Additionally, further research into the synthesis of (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol could lead to improved methods of synthesis and improved yields. Finally, research into the potential applications of (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol could lead to the development of new pharmaceuticals, pesticides, and dyes.

Synthesemethoden

3-Fluorobenzyl alcohol can be synthesized by several different methods. The most common method involves the reaction of benzyl bromide and potassium fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces (3-(Benzyloxy)-2-fluorophenyl)methanolyl alcohol and potassium bromide as the byproducts. Other methods of synthesis include the reaction of benzyl chloride and potassium fluoride, and the reaction of benzyl bromide and sodium fluoride.

Eigenschaften

IUPAC Name |

(2-fluoro-3-phenylmethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCYCYBDJMFKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)-2-fluorophenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.